molecular formula C7H3Br2F2NO2 B581210 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine CAS No. 1037763-48-6

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine

Cat. No.: B581210
CAS No.: 1037763-48-6
M. Wt: 330.911
InChI Key: CFCPODBJJBRXPL-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C7H3Br2F2NO2. This compound is part of the benzo[d][1,3]dioxole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine typically involves the bromination and fluorination of benzo[d][1,3]dioxole derivatives. One common method includes the following steps:

    Bromination: The starting material, benzo[d][1,3]dioxole, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 4 and 6 positions.

    Fluorination: The dibrominated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 2 and 2’ positions.

    Amination: Finally, the fluorinated intermediate undergoes amination using ammonia (NH3) or an amine source to introduce the amine group at the 5 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorobenzo[d][1,3]dioxol-5-amine
  • 4-Bromo-2,2-difluorobenzo[d][1,3]dioxole
  • 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde

Uniqueness

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Biological Activity

4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine (CAS No. 1037763-48-6) is a synthetic compound belonging to the benzo[d][1,3]dioxole family. Its unique structure, characterized by the presence of both bromine and fluorine atoms, suggests potential biological activities that are being explored in various research contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C7H3Br2F2NO2
  • Molar Mass : 330.91 g/mol
  • Storage Conditions : Room temperature
  • Sensitivity : Irritant

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor function, leading to various pharmacological effects. The precise molecular targets and pathways remain under investigation; however, initial studies suggest potential interactions with kinases and other regulatory proteins involved in cellular signaling pathways.

Anticancer Potential

The compound's unique structure positions it as a candidate for anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. Further investigation is needed to elucidate these effects fully.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity A related compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating bacterial infections .
Anticancer Research In vitro assays revealed that derivatives of benzo[d][1,3]dioxole could induce apoptosis in cancer cell lines. Further studies are required to confirm if this compound exhibits similar properties .
Pharmacokinetic Studies Ongoing research aims to assess the pharmacokinetic profile of this compound to evaluate its suitability for therapeutic applications .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in organic synthesis and has potential applications in drug development. Its unique properties make it a valuable building block for synthesizing more complex organic molecules with targeted biological activities.

Properties

IUPAC Name

4,6-dibromo-2,2-difluoro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F2NO2/c8-2-1-3-6(4(9)5(2)12)14-7(10,11)13-3/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCPODBJJBRXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)N)Br)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681483
Record name 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037763-48-6
Record name 4,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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